(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane
Overview
Description
(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane: is an organotin compound with the molecular formula C19H34O2SSn and a molecular weight of 445.25 g/mol . This compound features a thiophene ring substituted with a dioxolane group and a tributylstannane moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane typically involves the Stille coupling reaction . This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide or pseudohalide . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: 50-100°C
Reaction Time: 12-24 hours
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the tributylstannane group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA; solvent: dichloromethane (DCM); temperature: 0-25°C
Reduction: LiAlH4, NaBH4; solvent: ether or THF; temperature: 0-25°C
Substitution: Various nucleophiles (e.g., halides, amines); solvent: DCM or THF; temperature: 0-50°C
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Chemistry:
(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane is widely used as a building block in organic synthesis . It serves as a precursor for the synthesis of various heterocyclic compounds and polymers .
Biology and Medicine:
In biological research, this compound is used to study the mechanisms of organotin toxicity and its effects on cellular processes. It is also investigated for its potential antimicrobial and anticancer properties .
Industry:
Industrially, this compound is employed in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals . Its unique structure allows for the development of novel materials with specific properties .
Mechanism of Action
The mechanism of action of (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane involves its interaction with biological macromolecules . The compound can bind to proteins and enzymes, altering their function and leading to various biological effects. The tributylstannane moiety is known to disrupt cellular processes by interfering with mitochondrial function and oxidative stress pathways .
Comparison with Similar Compounds
- (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)trimethylstannane
- (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)triphenylstannane
- (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylgermane
Comparison:
Compared to its analogs, (5-(1,3-Dioxolan-2-yl)thiophen-2-yl)tributylstannane exhibits enhanced reactivity and stability due to the presence of the tributylstannane group. This makes it a more versatile intermediate in organic synthesis. Additionally, its unique structure allows for the formation of diverse products through various chemical reactions .
Properties
IUPAC Name |
tributyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7O2S.3C4H9.Sn/c1-2-6(10-5-1)7-8-3-4-9-7;3*1-3-4-2;/h1-2,7H,3-4H2;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAWLMVOUBWAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579331 | |
Record name | Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349616-56-4 | |
Record name | Tributyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.